molecular formula C20H22ClN3O2S2 B2751833 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide CAS No. 1796969-08-8

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide

Cat. No.: B2751833
CAS No.: 1796969-08-8
M. Wt: 435.99
InChI Key: STOWTCLTIPCMKQ-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H22ClN3O2S2 and its molecular weight is 435.99. The purity is usually 95%.
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Biological Activity

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a benzothiazole ring, a piperidine ring, and a methanesulfonamide group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H20ClN3O2SC_{19}H_{20}ClN_3O_2S. The compound is characterized by:

  • Benzothiazole Ring : Imparts unique electronic properties and enhances biological activity.
  • Piperidine Ring : Contributes to the compound's interaction with biological targets.
  • Methanesulfonamide Group : Increases solubility and bioavailability.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. COX-1 and COX-2 are critical in the inflammatory response, and their inhibition can lead to reduced inflammation and pain relief .

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies have reported that related benzothiazole compounds exhibit potent cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), with IC50 values in the low nanomolar range .

CompoundCell LineIC50 (nM)
7eHepG21.2
7eSW6204.3
7eA54944
7eSKRB-348

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, particularly through modulation of pathways involving IL-6 and TNF-alpha .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymes : The compound inhibits key enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, reducing tumor growth.
  • Modulation of Signaling Pathways : It affects various signaling pathways associated with cell survival and proliferation.

Study on Anticancer Activity

In a recent study, a series of benzothiazole derivatives were synthesized, including this compound. These compounds were tested against multiple human cancer cell lines using the MTT assay. The results indicated that the compound significantly inhibited cell viability in a dose-dependent manner, with notable effects on HepG2 cells .

Study on Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of similar benzothiazole compounds. The results demonstrated that these compounds effectively reduced inflammation markers in vitro, correlating with their ability to inhibit COX enzymes .

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-1-(2-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S2/c21-17-6-2-1-5-16(17)14-28(25,26)22-13-15-9-11-24(12-10-15)20-23-18-7-3-4-8-19(18)27-20/h1-8,15,22H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOWTCLTIPCMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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